

# 2-(4-Pyridyl)benzimidazole CAS number 2208-59-5 properties

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## Compound of Interest

Compound Name: 2-(4-Pyridyl)benzimidazole

Cat. No.: B376841

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An In-depth Technical Guide to **2-(4-Pyridyl)benzimidazole** (CAS 2208-59-5)

## Introduction

**2-(4-Pyridyl)benzimidazole**, with CAS number 2208-59-5, is a heterocyclic organic compound that incorporates both a pyridine and a benzimidazole ring system. This unique structural arrangement confers a versatile range of chemical and biological properties, making it a molecule of significant interest in medicinal chemistry, materials science, and coordination chemistry.<sup>[1]</sup> The benzimidazole core is a privileged scaffold in drug discovery, found in numerous pharmaceuticals, while the pyridine moiety provides a key site for metal coordination and hydrogen bonding.<sup>[2][3]</sup>

This technical guide provides a comprehensive overview of the core properties of **2-(4-Pyridyl)benzimidazole**, detailing its physicochemical characteristics, spectroscopic profile, experimental protocols for its synthesis, and its key biological activities and applications for researchers, scientists, and drug development professionals.

## Physicochemical Properties

The fundamental physicochemical properties of **2-(4-Pyridyl)benzimidazole** are summarized in the table below. These characteristics are essential for its handling, formulation, and application in various experimental settings.

Property	Value	Reference(s)
CAS Number	2208-59-5	[1]
Molecular Formula	C <sub>12</sub> H <sub>9</sub> N <sub>3</sub>	[1]
Molecular Weight	195.22 g/mol	[4][5]
Appearance	White to light red crystalline powder	[1][5]
Melting Point	216 - 220 °C	[1][4]
Boiling Point (Predicted)	438.1 ± 47.0 °C	[4][5]
Density (Predicted)	1.270 ± 0.06 g/cm <sup>3</sup>	[4][5]
pKa (Predicted)	10.68 ± 0.10	[4][5]
Solubility	Soluble in Methanol	[4][6]
Storage	Room Temperature (2-8°C recommended)	[1][4]

## Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation and purity assessment of **2-(4-Pyridyl)benzimidazole**. Key spectral data are outlined below.

Spectrum Type	Key Features and Peaks	Reference(s)
<sup>1</sup> H NMR	(200 MHz, DMSO-d <sub>6</sub> ) δ 8.81 (d, 2H), 8.20 (d, 2H), 7.67-7.80 (m, 3H), 7.28-7.31 (m, 2H)	[7]
<sup>13</sup> C NMR	(50 MHz, DMSO-d <sub>6</sub> ) δ 149.5, 148.5, 139.4, 138.6, 123.7, 121.2, 116.1	[7]
Infrared (IR)	(KBr, cm <sup>-1</sup> ) 2887 (N-H stretch), 1608 (C=N stretch), 1585, 1562, 1435 (aromatic C=C stretch)	[7]
LCMS-IT-TOF	Calculated for C <sub>12</sub> H <sub>10</sub> N <sub>3</sub> [M+H] <sup>+</sup> : 196.0869, Found: 196.0815	[7]

## Experimental Protocols

The synthesis of **2-(4-Pyridyl)benzimidazole** is most commonly achieved via the condensation of an o-phenylenediamine with a pyridine-4-carboxaldehyde derivative. This approach is a variation of the well-established Weidenhagen and Phillips-Ladenburg reactions for benzimidazole synthesis.[8]

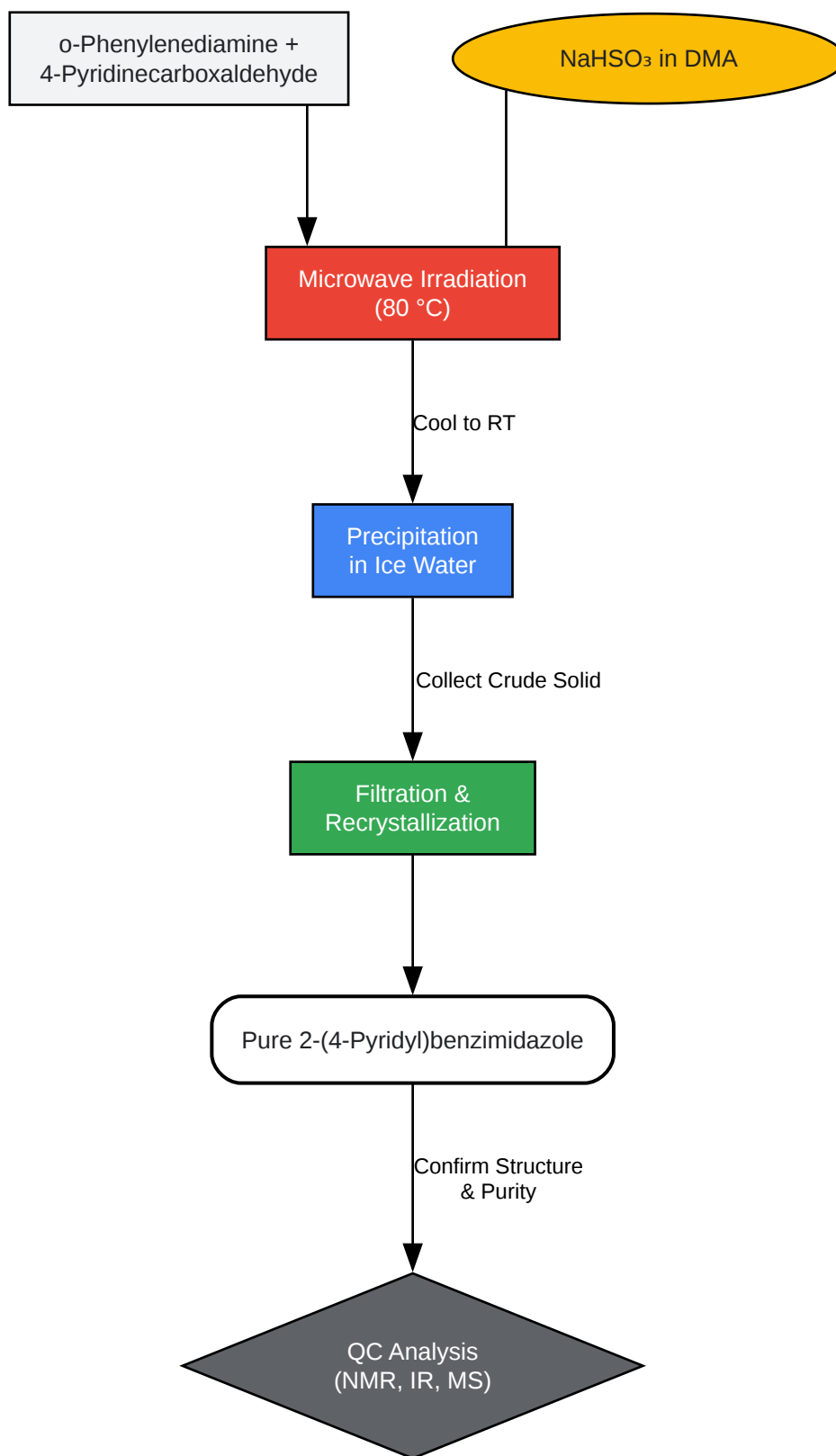
## Synthesis via Microwave-Assisted Catalysis

A modern and efficient method involves the sodium bisulfite-catalyzed reaction of o-phenylenediamine and 4-pyridinecarboxaldehyde under microwave irradiation.[7]

Methodology:

- **Reactant Mixture:** In a suitable microwave reactor vessel, combine o-phenylenediamine (5.0 mmol), 4-pyridinecarboxaldehyde (5.5 mmol), sodium bisulfite (10 mmol), and N,N-dimethylacetamide (DMA; 2.0 mL).
- **Microwave Irradiation:** Seal the vessel and subject the mixture to microwave irradiation at 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

- Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
- Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure **2-(4-Pyridyl)benzimidazole**.<sup>[7]</sup>
- Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry, comparing the obtained data with the reference spectra. Purity of  $\geq 98\%$  is commonly achieved.<sup>[1]</sup>



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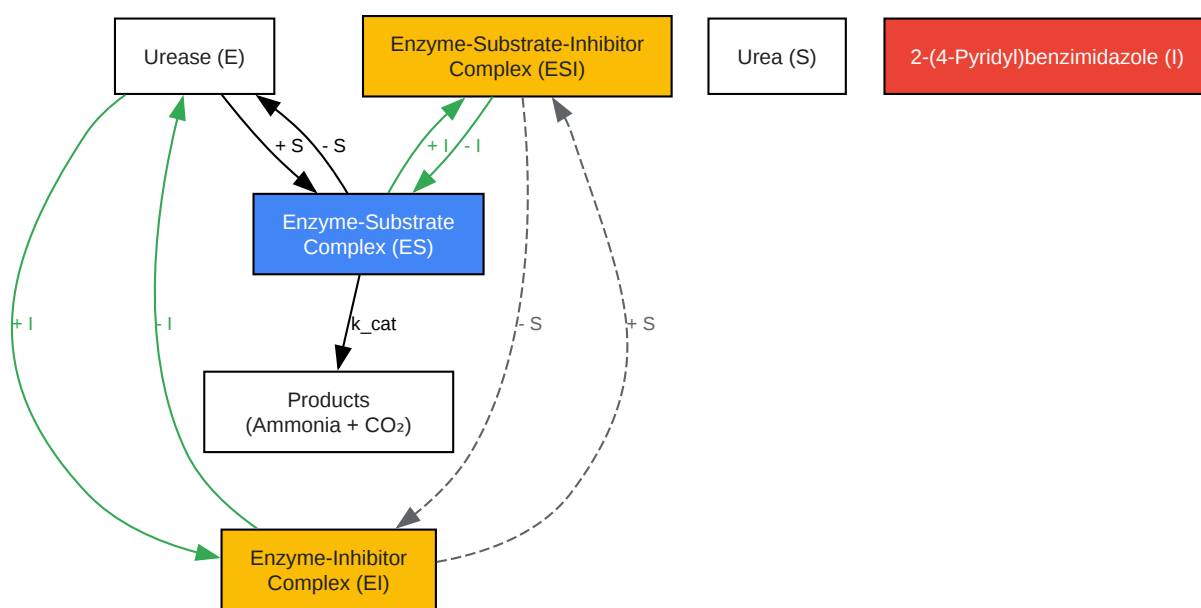
**Caption:** General workflow for the microwave-assisted synthesis of **2-(4-Pyridyl)benzimidazole**.

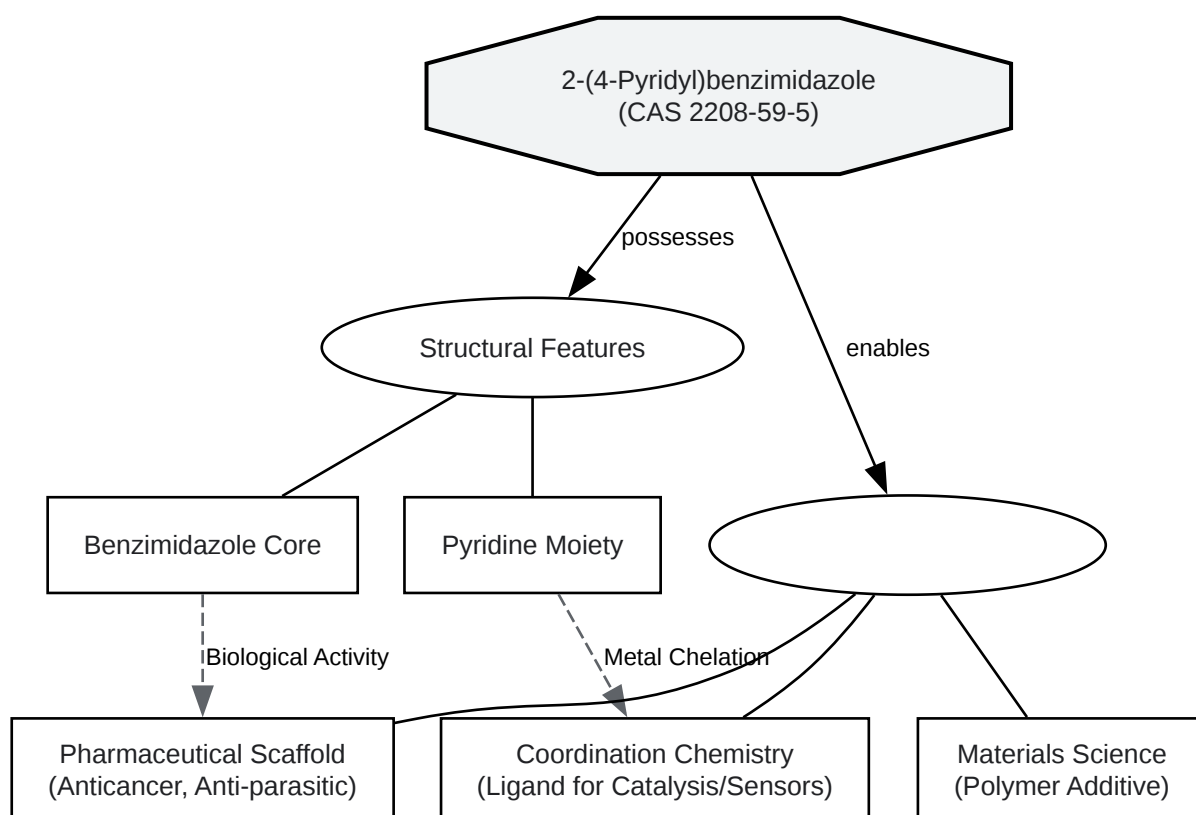
## Biological Activities and Applications

The unique structure of **2-(4-Pyridyl)benzimidazole**, featuring both hydrogen bond donors/acceptors and metal-coordinating sites, makes it a versatile scaffold in drug discovery and materials science.[9]

### Urease Inhibition

**2-(4-Pyridyl)benzimidazole** has been identified as an inhibitor of urease, an enzyme crucial for the survival of pathogens like *Helicobacter pylori*. Studies have shown that it acts as a mixed inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with a preference for the active site.[4] The primary forces stabilizing its interaction with the enzyme are van der Waals forces and hydrogen bonds.[4] This activity makes it a scaffold of interest for developing new treatments for peptic ulcers and other related conditions.





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